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molecular formula C8H10N2 B1371983 6-Cyclopropylpyridin-2-amine CAS No. 857292-66-1

6-Cyclopropylpyridin-2-amine

Cat. No. B1371983
M. Wt: 134.18 g/mol
InChI Key: LIZZJCZQDJRGQO-UHFFFAOYSA-N
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Patent
US09353107B2

Procedure details

A solution of 6-cyclopropylpyridin-2-amine (2 g, 14.93 mmol), methanol (25 mL) was added N-bromosuccinimide (2.64 g, 14.93 mmol) portionwise. After stirring at room temperature for 30 minutes, mixture was evaporated and the residue obtained was purified on column (SiO2) using 10% ethyl acetate in hexanes as eluent. This afforded 2.1 gm (68.5% yield) of title compound. 1H NMR (CDCl3, 300 MHz): δ 7.45-7.43 (d, 1H), 6.16-6.13 (d, 1H), 4.30-4.20 (bs, 2H), 2.40-2.30 (m, 1H), 1.00-0.90 (m, 2H), 0.85-0.80 (m, 2H). MS: m/z=215.0 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
68.5%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([NH2:10])[CH:7]=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.[Br:11]N1C(=O)CCC1=O>CO>[Br:11][C:5]1[CH:6]=[CH:7][C:8]([NH2:10])=[N:9][C:4]=1[CH:1]1[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)C1=CC=CC(=N1)N
Name
Quantity
2.64 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified on column (SiO2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1C1CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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